

Technical Guide: 2-Ethynyl-4-methylaniline (CAS 215589-37-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethynyl-4-methylaniline**

Cat. No.: **B1298657**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-Ethynyl-4-methylaniline** is limited. This guide summarizes the known information and presents a proposed synthetic protocol based on established chemical principles. The experimental procedures described herein are hypothetical and have not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

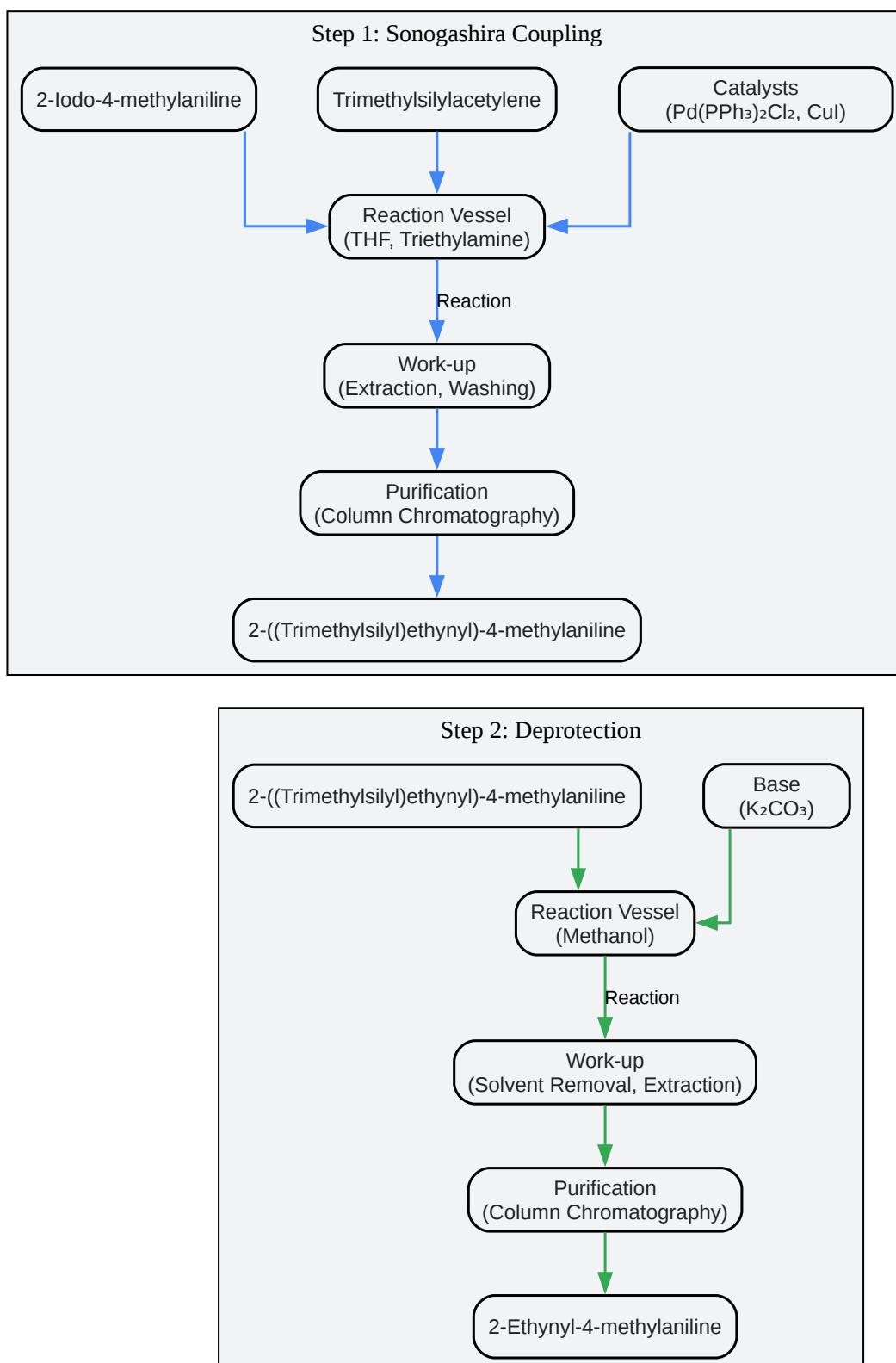
Core Properties and Safety Information

2-Ethynyl-4-methylaniline is an aromatic amine containing a reactive ethynyl group, making it a potential building block in organic synthesis, particularly for the construction of heterocyclic compounds and kinase inhibitors. Due to the scarcity of published data, a comprehensive summary of its physicochemical properties is not possible. However, basic identification and safety information has been compiled from supplier safety data sheets.

Table 1: Core Data for **2-Ethynyl-4-methylaniline**

Property	Value	Source
CAS Number	215589-37-0	Sigma-Aldrich
Molecular Formula	C ₉ H ₉ N	Sigma-Aldrich[1]
Molecular Weight	131.17 g/mol	Sigma-Aldrich[1]
Physical Form	Solid	Sigma-Aldrich
Purity	≥95%	ChemUniverse[2]

Table 2: Hazard Identification and Safety Precautions


Hazard Statement	Precautionary Statement	Source
H227: Combustible liquid	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.	Sigma-Aldrich[3]
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	Sigma-Aldrich[3]
H319: Causes serious eye irritation	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	Sigma-Aldrich[3]
H373: May cause damage to organs through prolonged or repeated exposure	P260: Do not breathe mist or vapors.	Sigma-Aldrich[3]
H410: Very toxic to aquatic life with long lasting effects	P273: Avoid release to the environment.	Sigma-Aldrich[3]

Proposed Experimental Protocols

Given the lack of published synthetic procedures for **2-Ethynyl-4-methylaniline**, a two-step synthesis is proposed, commencing from the commercially available 2-Iodo-4-methylaniline. This route employs a Sonogashira coupling with a protected alkyne, followed by deprotection.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of **2-Ethynyl-4-methylaniline**.

[Click to download full resolution via product page](#)

Proposed two-step synthesis of **2-Ethynyl-4-methylaniline**.

Detailed Methodologies

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylaniline (Intermediate)

This procedure is based on a standard Sonogashira coupling protocol.

- Reagents and Materials:

- 2-Iodo-4-methylaniline (1.0 eq)
- Trimethylsilylacetylene (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.02 eq)
- Copper(I) iodide (CuI) (0.04 eq)
- Anhydrous Tetrahydrofuran (THF)
- Triethylamine (Et_3N)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

- Protocol:

1. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-Iodo-4-methylaniline, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
2. Evacuate the flask and backfill with inert gas (repeat three times).
3. Add anhydrous THF and triethylamine (e.g., in a 3:1 v/v ratio with THF).
4. Stir the mixture at room temperature to dissolve the solids.
5. Add trimethylsilylacetylene dropwise via syringe.
6. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

7. Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
8. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
9. Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
10. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
11. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of **2-Ethynyl-4-methylaniline** (Final Product)

This procedure describes the deprotection of the trimethylsilyl (TMS) group.

- Reagents and Materials:
 - 2-((Trimethylsilyl)ethynyl)-4-methylaniline (1.0 eq)
 - Potassium carbonate (K_2CO_3) (0.2 eq)
 - Methanol (MeOH)
 - Standard laboratory glassware
- Protocol:
 1. Dissolve the TMS-protected aniline intermediate in methanol in a round-bottom flask.
 2. Add potassium carbonate to the solution.
 3. Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

4. Once the reaction is complete, remove the methanol under reduced pressure.
5. Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.
6. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent.
7. If necessary, purify the final product by flash column chromatography to obtain pure **2-Ethynyl-4-methylaniline**.

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activity or involvement in signaling pathways for **2-Ethynyl-4-methylaniline** has been reported in the public domain. The structurally related anilinoquinazoline scaffold is known to be a pharmacophore for various kinase inhibitors. Therefore, it is plausible that **2-Ethynyl-4-methylaniline** could serve as a key intermediate in the synthesis of novel kinase inhibitors. However, without experimental data, no signaling pathway diagrams can be provided.

Conclusion

2-Ethynyl-4-methylaniline is a chemical compound with potential applications in medicinal chemistry and materials science. This guide provides the available core information and a detailed, albeit hypothetical, experimental protocol for its synthesis. It is imperative for researchers to validate and optimize these proposed methods in a controlled laboratory setting. Further research is required to elucidate the physicochemical properties, spectral characteristics, and potential biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed Sonogashira coupling reactions in γ -valerolactone-based ionic liquids
- PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Ethynyl-4-methylaniline (CAS 215589-37-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298657#2-ethynyl-4-methylaniline-cas-number-215589-37-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com